10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15016534
InChI: InChI=1S/C25H22FNO2/c1-2-14-27-19-8-5-9-20(28)22(19)21(15-10-12-16(26)13-11-15)23-24(27)17-6-3-4-7-18(17)25(23)29/h3-4,6-7,10-13,21H,2,5,8-9,14H2,1H3
SMILES:
Molecular Formula: C25H22FNO2
Molecular Weight: 387.4 g/mol

10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

CAS No.:

Cat. No.: VC15016534

Molecular Formula: C25H22FNO2

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione -

Specification

Molecular Formula C25H22FNO2
Molecular Weight 387.4 g/mol
IUPAC Name 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Standard InChI InChI=1S/C25H22FNO2/c1-2-14-27-19-8-5-9-20(28)22(19)21(15-10-12-16(26)13-11-15)23-24(27)17-6-3-4-7-18(17)25(23)29/h3-4,6-7,10-13,21H,2,5,8-9,14H2,1H3
Standard InChI Key JCMQRYJFBKDEJP-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C(=O)CCC2

Introduction

The compound 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic molecule featuring a fluorophenyl group attached to an indenoquinoline core. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry. The presence of a fluorine atom enhances the compound's lipophilicity, which can improve its interactions with biological targets.

Chemical Characteristics

  • Molecular Formula: C25H22FNO2

  • Molecular Weight: Approximately 387.4 g/mol

  • Key Features: The compound includes multiple fused rings, which are crucial for its biological activity. The fluorophenyl group is particularly significant as it may enhance the compound's ability to interact with biological systems.

Synthesis Methods

The synthesis of 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through various organic chemistry methods. Typically, these involve multi-step reactions that require careful control of conditions to ensure the formation of the desired structure.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds similar to 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibit a range of biological activities. These include potential applications in medicinal chemistry, particularly in areas where specific interactions with biological targets are required.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
5-methylindeno[1,2-b]quinolineLacks fluorine; simpler structure
4-fluoroquinolineFluorinated; less complex than indenoquinolines
7-hydroxyindoleContains an indole structure; different biological activity profile

Future Directions

Further research is needed to fully understand the biological activities and potential applications of 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione. Interaction studies with biological targets will be crucial in determining its efficacy and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator